8-Chloro-4-hydroxyquinoline

Catalog No.
S1896257
CAS No.
57797-97-4
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-4-hydroxyquinoline

CAS Number

57797-97-4

Product Name

8-Chloro-4-hydroxyquinoline

IUPAC Name

8-chloro-1H-quinolin-4-one

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)

InChI Key

SUZPLFOSYVTCLE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)NC=CC2=O

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=CC2=O

8-Chloro-4-hydroxyquinoline is an organic compound belonging to the hydroxyquinoline family, characterized by its chlorine and hydroxyl functional groups attached to a quinoline backbone. The chemical formula is C9H6ClN1O1C_9H_6ClN_1O_1, and it is recognized for its potential applications in various fields, including pharmaceuticals and materials science. The compound exhibits a unique structure that allows it to engage in diverse chemical interactions, particularly with metal ions, forming chelates that are useful in analytical chemistry and medicinal applications.

  • Antimicrobial activity by disrupting bacterial cell membranes.
  • Anticancer properties by interfering with cell growth or inducing apoptosis.
Due to its functional groups:

  • Electrophilic Aromatic Substitution: The chlorine atom can be substituted with various electrophiles under appropriate conditions.
  • Chelation: The hydroxyl group can lose a proton, allowing the compound to chelate metal ions such as copper(II), zinc(II), and iron(III) .
  • Oxidation and Reduction: The compound can undergo oxidation reactions, particularly affecting the hydroxyl group, which may lead to the formation of quinone derivatives.

The biological activities of 8-chloro-4-hydroxyquinoline are significant:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacterial strains, functioning as an antiseptic and disinfectant .
  • Anticancer Activity: Studies indicate that derivatives of hydroxyquinoline exhibit anticancer properties by inhibiting tumor cell proliferation .
  • Antiviral Effects: Some derivatives have shown potential in inhibiting viral replication, acting at early stages of the viral lifecycle .

Several methods have been developed for synthesizing 8-chloro-4-hydroxyquinoline:

  • Chlorination of 8-Hydroxyquinoline: This method involves treating 8-hydroxyquinoline with chlorinating agents like thionyl chloride or phosphorus oxychloride.
  • Betti Reaction: A more recent approach utilizes the Betti reaction, which combines 5-chloro-8-hydroxyquinoline with benzamides under specific conditions to yield the desired product efficiently .
  • Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields through controlled heating, allowing for rapid synthesis of various derivatives .

8-Chloro-4-hydroxyquinoline has diverse applications:

  • Analytical Chemistry: It serves as a chelating agent for metal ion detection and quantification.
  • Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial and anticancer agents.
  • Materials Science: The compound is investigated for use in organic light-emitting diodes (OLEDs) due to its luminescent properties when complexed with metals .

Research has focused on the interaction of 8-chloro-4-hydroxyquinoline with various metal ions, revealing its ability to form stable chelates. These interactions enhance the solubility and bioavailability of metal ions, making them useful in therapeutic applications. Studies also indicate that these complexes may exhibit enhanced biological activity compared to their uncomplexed forms .

Several compounds share structural similarities with 8-chloro-4-hydroxyquinoline, each possessing unique properties:

Compound NameStructure CharacteristicsBiological Activity
8-HydroxyquinolineLacks chlorine; strong chelation propertiesAntimicrobial, anticancer
NitroxolineContains a nitro group; used as an antiparasiticAntimicrobial
5-Nitro-8-hydroxyquinolineContains a nitro group; exhibits antibacterial activityAntimicrobial
7-HydroxyquinolineHydroxyl group at position 7; less studiedPotentially similar biological effects

Uniqueness of 8-Chloro-4-hydroxyquinoline

The presence of the chlorine atom distinguishes 8-chloro-4-hydroxyquinoline from its analogs. This substitution not only affects its chemical reactivity but also enhances its biological activity against certain pathogens. The compound's ability to form stable metal complexes further adds to its uniqueness in both medicinal chemistry and analytical applications.

The discovery of 8-Chloro-4-hydroxyquinoline is rooted in the broader exploration of hydroxyquinoline derivatives, which began in the late 19th century. The parent compound, 8-hydroxyquinoline, was first synthesized in 1880 by Hugo Weidel and Albert Cobenzl through the decarboxylation of oxycinchoninic acid. The introduction of chlorine substituents to the quinoline framework emerged later as chemists sought to modify the electronic and steric properties of these heterocycles for enhanced bioactivity. While the exact synthesis date of 8-Chloro-4-hydroxyquinoline remains undocumented in early literature, its development likely paralleled advancements in halogenation techniques during the mid-20th century. By the 1970s, its structural elucidation and synthetic pathways were well-established, as evidenced by its inclusion in chemical catalogs and patent filings.

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 8-chloroquinolin-4-ol, reflecting the positions of its functional groups on the quinoline backbone. Its molecular formula is C₉H₆ClNO, with a molecular weight of 179.60 g/mol. Key structural features include:

PropertyDescription
SMILESOc1ccnc2c1cccc2Cl
InChI KeySUZPLFOSYVTCLE-UHFFFAOYSA-N
CAS Registry Number57797-97-4

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar quinoline ring system, with intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen. The chlorine atom at position 8 introduces steric hindrance, influencing its chelation properties and reactivity in substitution reactions.

Significance in Medicinal and Organic Chemistry

8-Chloro-4-hydroxyquinoline serves as a critical building block in synthetic chemistry, enabling the development of compounds with diverse biological activities:

  • Metal Chelation: Like its parent 8-hydroxyquinoline, it forms stable complexes with transition metals such as Fe³⁺, Cu²⁺, and Zn²⁺, which are exploited in antimicrobial and anticancer therapies.
  • Pharmaceutical Intermediates: It is a precursor to antimalarial and antiviral agents, where the chlorine substituent enhances lipophilicity and target binding.
  • Materials Science: Derivatives are used in organic light-emitting diodes (OLEDs) due to their luminescent properties when complexed with metals like aluminum.

The compound’s versatility is further demonstrated in its role in synthesizing protease inhibitors and kinase-targeted therapies, underscoring its importance in modern drug discovery pipelines.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

57797-97-4

Wikipedia

8-Chloroquinolin-4-ol

Dates

Modify: 2023-08-16

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